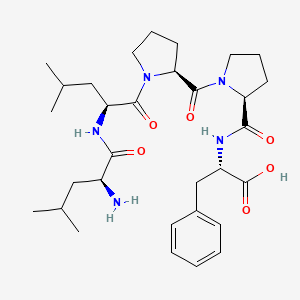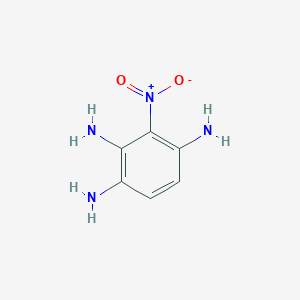![molecular formula C17H16ClFN2O6 B14192470 3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine CAS No. 918815-00-6](/img/structure/B14192470.png)
3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-Chlorophenyl)-2-oxoethyl]-5’-deoxy-5’-fluorouridine is a synthetic compound that combines a fluorinated uridine derivative with a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chlorophenyl)-2-oxoethyl]-5’-deoxy-5’-fluorouridine typically involves the following steps:
Starting Materials: The synthesis begins with 5’-deoxy-5’-fluorouridine and 4-chlorophenylacetic acid.
Formation of Intermediate: The 4-chlorophenylacetic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Coupling Reaction: The acid chloride is then reacted with 5’-deoxy-5’-fluorouridine in the presence of a base such as triethylamine (TEA) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and purification systems such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(4-Chlorophenyl)-2-oxoethyl]-5’-deoxy-5’-fluorouridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) to modify the ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[2-(4-Chlorophenyl)-2-oxoethyl]-5’-deoxy-5’-fluorouridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent due to its structural similarity to nucleosides.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Potential use in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-[2-(4-Chlorophenyl)-2-oxoethyl]-5’-deoxy-5’-fluorouridine involves its incorporation into DNA or RNA, leading to the disruption of nucleic acid synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and ribonucleotide reductase, which are crucial for DNA synthesis and repair.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.
4-Chlorophenylacetic Acid: Used in the synthesis of various pharmaceuticals.
5’-Deoxy-5’-fluorouridine: A nucleoside analog with antiviral properties.
Uniqueness
3-[2-(4-Chlorophenyl)-2-oxoethyl]-5’-deoxy-5’-fluorouridine is unique due to its combined structural features, which allow it to interact with multiple biological targets
Propiedades
Número CAS |
918815-00-6 |
|---|---|
Fórmula molecular |
C17H16ClFN2O6 |
Peso molecular |
398.8 g/mol |
Nombre IUPAC |
3-[2-(4-chlorophenyl)-2-oxoethyl]-1-[(2R,3R,4S,5S)-5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H16ClFN2O6/c18-10-3-1-9(2-4-10)11(22)8-21-13(23)5-6-20(17(21)26)16-15(25)14(24)12(7-19)27-16/h1-6,12,14-16,24-25H,7-8H2/t12-,14-,15-,16-/m1/s1 |
Clave InChI |
UKDMHHNDYKJSRA-DTZQCDIJSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)CN2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CF)O)O)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=O)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CF)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-](/img/structure/B14192390.png)
![3-[(1R,2S,5S)-3-Oxo-8-oxabicyclo[3.2.1]octan-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14192398.png)

![N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide](/img/structure/B14192424.png)

![N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14192430.png)
![1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14192434.png)
![Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14192442.png)




![Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]-](/img/structure/B14192483.png)
